(2S)-2-(Tetrahydro-2H-thiopyran-2-carboxamido)butanoicacid
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Overview
Description
(2S)-2-(Tetrahydro-2H-thiopyran-2-carboxamido)butanoicacid is a synthetic organic compound that features a thiopyran ring and a butanoic acid moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Tetrahydro-2H-thiopyran-2-carboxamido)butanoicacid typically involves the following steps:
Formation of the Thiopyran Ring: This can be achieved through the cyclization of a suitable precursor, such as a diene or a thiol, under acidic or basic conditions.
Attachment of the Butanoic Acid Moiety: This step involves the coupling of the thiopyran ring with a butanoic acid derivative, often using peptide coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of such compounds may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes might be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiopyran ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiopyran ring to a more saturated form.
Substitution: Various substituents can be introduced to the thiopyran ring or the butanoic acid moiety through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the desired substituent but may include halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include sulfoxides, sulfones, reduced thiopyran derivatives, and various substituted analogs.
Scientific Research Applications
Chemistry
Catalysis: Compounds with thiopyran rings can act as ligands in catalytic processes.
Materials Science: These compounds can be used in the synthesis of novel materials with unique properties.
Biology and Medicine
Drug Development:
Biochemical Research: Used as probes or inhibitors in biochemical studies.
Industry
Agriculture: Potential use as agrochemicals.
Polymers: Incorporation into polymer structures for enhanced properties.
Mechanism of Action
The mechanism of action of (2S)-2-(Tetrahydro-2H-thiopyran-2-carboxamido)butanoicacid would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The thiopyran ring and butanoic acid moiety can contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(Tetrahydro-2H-thiopyran-2-carboxamido)propanoicacid: Similar structure but with a propanoic acid moiety.
(2S)-2-(Tetrahydro-2H-thiopyran-2-carboxamido)pentanoicacid: Similar structure but with a pentanoic acid moiety.
Uniqueness
The uniqueness of (2S)-2-(Tetrahydro-2H-thiopyran-2-carboxamido)butanoicacid lies in its specific combination of the thiopyran ring and butanoic acid moiety, which can confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H17NO3S |
---|---|
Molecular Weight |
231.31 g/mol |
IUPAC Name |
(2S)-2-(thiane-2-carbonylamino)butanoic acid |
InChI |
InChI=1S/C10H17NO3S/c1-2-7(10(13)14)11-9(12)8-5-3-4-6-15-8/h7-8H,2-6H2,1H3,(H,11,12)(H,13,14)/t7-,8?/m0/s1 |
InChI Key |
IZFKSYMHZBUKAA-JAMMHHFISA-N |
Isomeric SMILES |
CC[C@@H](C(=O)O)NC(=O)C1CCCCS1 |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C1CCCCS1 |
Origin of Product |
United States |
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